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For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-2-methoxyphenylboronic acid is a valuable building block in organic synthesis,

particularly in Suzuki-Miyaura cross-coupling reactions, making it a compound of interest for

pharmaceutical and materials science research.[1] This guide provides a comprehensive

overview of its expected spectroscopic data (NMR, IR, MS). As experimentally derived spectra

are not widely available in public databases, this document presents predicted data based on

the analysis of its chemical structure and comparison with analogous compounds. Detailed,

generalized experimental protocols for acquiring such spectra are also provided to aid

researchers in their analytical endeavors.

Chemical Structure and Properties
Compound Name: 5-Bromo-2-methoxyphenylboronic acid

Synonyms: 5-Bromo-2-methoxybenzeneboronic acid, 3-Bromo-6-methoxyphenylboronic

acid[2]

CAS Number: 89694-45-1[2]

Molecular Formula: C₇H₈BBrO₃[1]
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Molecular Weight: 230.85 g/mol [1][2]

Appearance: White to light yellow crystalline powder[1]

Melting Point: 130-135 °C[2]

Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for 5-Bromo-2-
methoxyphenylboronic acid. These predictions are derived from established principles of

spectroscopy and by comparing the structure to similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 5-Bromo-2-methoxyphenylboronic acid are

presented below. It is important to note that boronic acids can exist in equilibrium with their

cyclic anhydride form (a boroxine), which can lead to broader peaks or the appearance of

additional signals in the NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 s (broad) 2H B(OH)₂

~7.6 d 1H Ar-H (H-6)

~7.5 dd 1H Ar-H (H-4)

~7.0 d 1H Ar-H (H-3)

~3.9 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
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Chemical Shift (ppm) Assignment

~160 Ar-C-OCH₃

~138 Ar-C-H

~135 Ar-C-H

~120 (broad) Ar-C-B

~115 Ar-C-Br

~113 Ar-C-H

~56 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorption bands expected for 5-Bromo-2-methoxyphenylboronic acid are listed below.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment of Vibration

3500 - 3200 Strong, Broad
O-H stretch (from B(OH)₂ and

H₂O)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-OCH₃)

~1600, ~1480 Medium-Strong Aromatic C=C bending

~1350 Strong B-O stretch

~1250 Strong Aryl-O stretch (asymmetric)

~1020 Strong Aryl-O stretch (symmetric)

~650 Medium C-Br stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 5-Bromo-2-methoxyphenylboronic acid, the most characteristic feature will be

the isotopic pattern of the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br

in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (relative abundance) Assignment

230/232 (~1:1) [M]⁺ (Molecular ion)

212/214 [M - H₂O]⁺

199/201 [M - OCH₃]⁺

151 [M - Br]⁺

136 [M - Br - CH₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

discussed above. These protocols are based on standard laboratory practices for the analysis

of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-Bromo-2-methoxyphenylboronic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as

DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can help disrupt the

formation of boroxine anhydrides.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:
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Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Standard single-pulse ('zg30').

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal

standard.

¹³C NMR Acquisition:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: ≥ 1024 scans (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Referencing: Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Bromo-2-methoxyphenylboronic acid powder

directly onto the ATR crystal.
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Apply firm pressure using the instrument's pressure arm to ensure good contact between

the sample and the crystal. This method requires minimal sample preparation.

IR Spectrum Acquisition:

Instrument: FTIR spectrometer with a universal ATR accessory.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the clean, empty ATR crystal should be recorded prior to the

sample measurement.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition (using Electrospray Ionization - ESI as an example):

Instrument: A mass spectrometer equipped with an ESI source (e.g., TOF or Quadrupole).

Ionization Mode: Positive or Negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.
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Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the

characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like 5-Bromo-2-methoxyphenylboronic acid.
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Click to download full resolution via product page

Caption: Workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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